N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Methoxyphenyl compounds are derivatives of phenol and have a methoxy group attached to the phenyl ring .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods, including cyclization of acylhydrazones, oxidative cyclization of hydrazones, and cyclodehydration of amidoximes . The synthesis of methoxyphenyl compounds typically involves the reaction of a phenol with a methoxy group .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been found to exhibit a wide range of reactivity, depending on the substituents present on the ring . Methoxyphenyl compounds also exhibit varied reactivity, depending on the position of the methoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the oxadiazole and methoxyphenyl groups. These groups could affect the compound’s solubility, stability, and reactivity.Scientific Research Applications
Antidiabetic Applications
Research has indicated the potential of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives in antidiabetic applications. A study by Lalpara et al. (2021) synthesized a series of N-substituted derivatives and evaluated them for in vitro antidiabetic activity. These compounds showed promise in α-amylase inhibition assays, which are indicative of potential antidiabetic effects (Lalpara et al., 2021).
Anticancer Properties
Another significant application is in the field of anticancer research. Salahuddin et al. (2014) investigated derivatives of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] for their anticancer properties. This study synthesized and evaluated various compounds, finding certain derivatives exhibiting moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Pharmacological Evaluation
In pharmacological research, compounds containing the N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] structure have been evaluated for various biological actions. A study by Faheem (2018) focused on the computational and pharmacological evaluation of novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. This comprehensive evaluation revealed the diverse pharmacological applications of these compounds (Faheem, 2018).
Antibacterial and Antifungal Activities
Research has also delved into the antibacterial and antifungal potential of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] derivatives. A study by Sirgamalla et al. (2018) synthesized a series of derivatives and evaluated them for antibacterial and antifungal activities, revealing their potential as antimicrobial agents (Sirgamalla et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be various enzymes and proteins that contribute to cell proliferation . The compound’s 1,3,4-oxadiazole scaffold is known to interact selectively with nucleic acids, enzymes, and globular proteins .
Mode of Action
The compound interacts with its targets by inhibiting their activity, leading to antiproliferative effects . For instance, it has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores can inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Biochemical Pathways
The compound affects several biochemical pathways related to cancer cell proliferation. By inhibiting the activity of key enzymes, it disrupts the normal functioning of these pathways, leading to a decrease in cell proliferation . The specific pathways affected will depend on the particular enzymes that the compound targets.
Result of Action
The result of the compound’s action is a decrease in cancer cell proliferation. By inhibiting the activity of key enzymes and disrupting biochemical pathways, the compound prevents cancer cells from proliferating . This can lead to a reduction in the size of tumors and potentially slow the progression of the disease.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-8-4-7-16(12-17)19-22-23-20(26-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLMFCLYIGBLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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